4-(Aminomethyl)-1-ethylpiperidin-4-ol

Description

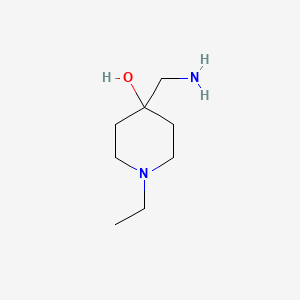

4-(Aminomethyl)-1-ethylpiperidin-4-ol is a piperidine derivative featuring an aminomethyl group at position 4, an ethyl substituent at position 1, and a hydroxyl group at position 4.

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4-(aminomethyl)-1-ethylpiperidin-4-ol |

InChI |

InChI=1S/C8H18N2O/c1-2-10-5-3-8(11,7-9)4-6-10/h11H,2-7,9H2,1H3 |

InChI Key |

JQVGNYNZKLTMKF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)(CN)O |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Agents

The compound has been explored as a reactant in the synthesis of novel antitumor agents. For instance, it plays a role in optimizing the Novobiocin scaffold to produce effective anticancer compounds. This optimization process enhances the efficacy of existing drugs by modifying their chemical structure to improve interaction with biological targets .

Kinase Inhibitors

4-(Aminomethyl)-1-ethylpiperidin-4-ol has been utilized in the synthesis of several kinase inhibitors, including:

- CaMKII Inhibitors : These inhibitors target calcium/calmodulin-dependent protein kinase II, which is involved in various cellular processes including memory and learning.

- VEGFR and FGFR Kinase Inhibitors : These inhibitors are crucial for targeting vascular endothelial growth factor receptors and fibroblast growth factor receptors, which are implicated in tumor angiogenesis .

Neuropharmacology

The compound's structural features make it a candidate for developing drugs aimed at treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the treatment of cognitive disorders .

Table 1: Summary of Applications

Case Study 1: Antitumor Activity

In a study focusing on the optimization of antitumor agents, researchers synthesized derivatives of this compound that demonstrated significant cytotoxic effects against various cancer cell lines. The modifications led to enhanced selectivity and potency compared to existing therapies.

Case Study 2: Kinase Inhibition

Another investigation highlighted the compound's role in developing selective inhibitors for the PI3K-AKT-mTOR signaling pathway. These inhibitors showed promise in preclinical models, indicating potential therapeutic benefits in cancer treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4-(Aminomethyl)-1-(2-phenylethyl)-piperidin-4-ol

- Molecular Formula : C₁₄H₂₂N₂O

- Molecular Weight : 234.34 g/mol

- Key Features : The 2-phenylethyl substituent introduces aromaticity and increased lipophilicity compared to the ethyl group in the target compound.

- Synthesis : Synthesized via a reaction monitored by HPLC, yielding 130 g with 94.75% purity .

- Implications : The phenyl group may enhance membrane permeability but could reduce solubility in aqueous environments.

4-(2-Aminoethyl)-1,2,5-trimethyl-piperidin-4-ol

- Molecular Formula : C₁₀H₂₂N₂O

- Molecular Weight : 186.29 g/mol

- Properties: Hydrogen bond donors: 2 Hydrogen bond acceptors: 3 Calculated logP (lipophilicity): Likely higher than the target compound due to methyl groups .

4-(Aminomethyl)pyridine Derivatives

- Example: 4-(Aminomethyl)pyridine (C₆H₈N₂, MW 108.14 g/mol)

- Key Features : A pyridine ring instead of piperidine, introducing aromaticity and planar geometry.

- Biological Activity: Potentiates voltage-activated calcium currents (IBa) in dorsal root ganglion (DRG) neurons at 1–3 mM concentrations, surpassing the effects of 4-aminopyridine (4-AP) .

4-(Aminomethyl)-1-(n-butyl)piperidine

- Key Features : An n-butyl chain replaces the ethyl group, increasing hydrophobicity and possibly prolonging metabolic half-life.

- Implications : Longer alkyl chains may enhance blood-brain barrier penetration but reduce solubility .

Comparative Data Table

Research Implications and Gaps

- Biological Activity: While 4-(aminomethyl)pyridine derivatives show ion channel modulation , the target compound’s piperidine backbone and hydroxyl group may alter efficacy or selectivity.

- Synthetic Challenges : The ethyl and hydroxyl groups in the target compound may require specialized protecting strategies during synthesis, unlike the 2-phenylethyl analog’s straightforward route .

Preparation Methods

Reductive Amination Route

One common approach involves reductive amination of a 4-hydroxypiperidine-4-carboxaldehyde or ketone intermediate with ethylamine or ethyl-substituted amines, followed by reduction to introduce the aminomethyl group.

- Step 1: Synthesis of 4-hydroxypiperidin-4-one as a key intermediate.

- Step 2: Reaction of the ketone with formaldehyde (for aminomethyl group) and ethylamine under reductive amination conditions using reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

- Step 3: Purification by recrystallization or chromatography.

Nucleophilic Substitution on Halogenated Precursors

Another method uses halogenated piperidine derivatives:

- Step 1: Preparation of 1-ethyl-4-halopiperidin-4-ol (e.g., 4-chloro or 4-bromopiperidin-4-ol).

- Step 2: Nucleophilic substitution with a primary amine or ammonia to introduce the aminomethyl group at the 4-position.

- Step 3: Purification and isolation of the target compound.

This approach requires careful control of reaction temperature and solvent choice to optimize yield and minimize side reactions.

Industrial processes emphasize cost-effectiveness, purity, and scalability. For example, methods adapted from related piperidine derivatives synthesis often use:

- Catalytic hydrogenation: For reduction steps, employing catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

- Use of protecting groups: Such as Boc (tert-butoxycarbonyl) to protect the amine during intermediate steps, as described in related piperidine syntheses.

- Purification: Recrystallization from solvents like petroleum ether or ethyl acetate to achieve high purity.

| Preparation Step | Conditions/Details | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Reductive amination of ketone | NaBH4, formaldehyde, ethylamine, MeOH, 25-80°C | 70-85 | Recrystallization | Mild conditions, good selectivity |

| Nucleophilic substitution | 1-ethyl-4-chloropiperidin-4-ol, NH3, K2CO3, reflux | 60-75 | Column chromatography | Requires careful temperature control |

| Boc protection/deprotection | Boc2O, triethylamine, DCM, room temp; acid workup | 75-90 | Crystallization | Improves intermediate stability and purity |

| Catalytic hydrogenation | Pd/C, H2, ethanol, room temp to 50°C | 80-90 | Filtration, recrystall. | Used in reduction of intermediates to target amine |

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and determine endpoint, typically with petroleum ether/ethyl acetate (10:1 v/v) as solvent system.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns and purity.

- Mass Spectrometry (MS): Confirms molecular weight and structure.

- Melting Point Determination: Used to assess purity of crystalline products.

- Recrystallization: Commonly used for purification, improving product purity to >95%.

- The preparation of 4-(Aminomethyl)-1-ethylpiperidin-4-ol leverages well-established synthetic organic chemistry techniques, particularly reductive amination and nucleophilic substitution.

- Use of protecting groups like Boc can enhance yield and purity in multi-step syntheses.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence product yield and purity.

- Purification via recrystallization and chromatographic methods is essential for isolating the target compound with high purity.

- Analytical techniques including TLC, NMR, and MS are indispensable for reaction monitoring and product verification.

The preparation of this compound is well-documented through various synthetic routes that balance efficiency, cost, and purity. Reductive amination of ketone intermediates and nucleophilic substitution on halogenated piperidines are the principal methods. Industrial scalability is supported by methods incorporating catalytic hydrogenation and protecting group strategies. Careful control of reaction parameters and purification techniques ensures the production of high-quality material suitable for pharmaceutical and chemical research applications.

Q & A

Q. What documentation is required for using this compound in preclinical studies?

- Methodological Answer : Submit Institutional Animal Care and Use Committee (IACUC) protocols detailing dosing, endpoints, and humane endpoints. Include SDS, Certificate of Analysis (CoA), and stability data. For human cell lines, comply with IRB guidelines (e.g., informed consent for primary cells). Maintain records per FDA 21 CFR Part 58 (GLP) or OECD principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.